REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[S:14][CH:15]=[CH:16][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]CCCCC.C([Li])CCC.CI.O>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[S:14][C:15]([CH3:17])=[CH:16][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC=C2
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
n-butyl lithium hexane
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
spending 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained material was separated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |